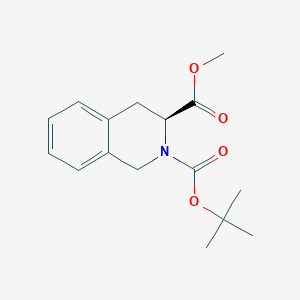

(S)-2-tert-Butyl 3-methyl 3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate

Beschreibung

Eigenschaften

IUPAC Name |

2-O-tert-butyl 3-O-methyl (3S)-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-10-12-8-6-5-7-11(12)9-13(17)14(18)20-4/h5-8,13H,9-10H2,1-4H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZVIPRJZMORTI-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(S)-2-tert-Butyl 3-methyl 3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews its biological properties, synthesis methods, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 252008-94-9

- Molecular Formula : CHNO

- Molecular Weight : 291.34 g/mol

Biological Activity Overview

Isoquinoline derivatives are known for their diverse pharmacological activities. Preliminary studies suggest that this compound exhibits significant biological activities, including:

- Antitumor Activity : Isoquinoline derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.

- Antimicrobial Properties : Certain isoquinoline derivatives have shown activity against various bacterial strains.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, typically involving the cyclization of appropriate precursors. The following general synthetic route has been proposed:

- Starting Materials : Begin with commercially available isoquinoline derivatives.

- Reagents : Use tert-butyl and methyl groups as substituents via alkylation reactions.

- Cyclization : Employ cyclization techniques to form the isoquinoline framework.

- Carboxylation : Introduce carboxylic acid groups through esterification or direct carboxylation methods.

Case Studies and Experimental Data

A selection of studies highlights the biological activity of related compounds and their mechanisms:

The mechanisms by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Pathways : Compounds may inhibit key enzymes involved in cell proliferation or survival pathways.

- Modulation of Receptor Activity : Potential interactions with neurotransmitter receptors could explain neuroprotective effects.

- Induction of Oxidative Stress Responses : Some isoquinolines may trigger cellular stress responses that lead to apoptosis in tumor cells.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antioxidant Activity

Research has indicated that derivatives of isoquinolines, including (S)-2-tert-butyl 3-methyl 3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate, exhibit significant free radical scavenging properties. A study assessed the antioxidant capacity using DPPH and ABTS radical assays, demonstrating that such compounds could potentially mitigate oxidative stress-related diseases .

Neuroprotective Effects

Isoquinoline derivatives are known for their neuroprotective properties. In a study involving various isoquinoline compounds, it was found that they could protect neuronal cells from apoptosis induced by oxidative stress. This suggests that this compound may have therapeutic potential in neurodegenerative conditions .

Pharmacological Applications

Muscle Contractility Modulation

Recent pharmacological studies have explored the effects of isoquinoline derivatives on muscle contractility. For instance, this compound was tested for its influence on calcium currents in smooth muscle tissues. The findings indicated that the compound modulates muscarinic acetylcholine receptors (mAChRs), affecting calcium ion release and muscle contraction dynamics .

Cholinergic Activity

The compound has shown potential as a modulator of cholinergic activity in the nervous system. Experimental results indicated that it could significantly alter the activity of specific receptor subtypes involved in neurotransmission processes . This positions it as a candidate for further investigation in treating conditions like Alzheimer’s disease.

Organic Synthesis

Synthetic Intermediates

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structural attributes allow it to participate in various chemical reactions such as cyclization and functionalization processes .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings/Outcomes |

|---|---|---|

| Medicinal Chemistry | Antioxidant activity | Effective in scavenging free radicals |

| Pharmacology | Modulation of muscle contractility | Influences calcium currents via mAChR |

| Organic Synthesis | Intermediate for complex organic compounds | Valuable for cyclization and functionalization |

Case Studies

- Antioxidant Study : In a controlled experiment assessing the antioxidant properties of various isoquinoline derivatives including this compound, results showed a significant reduction in oxidative stress markers when tested against DPPH and ABTS radicals .

- Neuroprotection Research : A study focusing on neuroprotective effects demonstrated that this compound could protect against oxidative damage in neuronal cultures, highlighting its potential therapeutic applications in neurodegenerative diseases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Physical and Spectral Data

- Molecular Weight : The target compound has a molecular weight of ~291.3 g/mol (based on JT-4732’s analogous structure) .

- NMR Trends: Tert-butyl groups resonate at δ 1.50–1.57 ppm in $^1H$-NMR, consistent across analogues . Methyl esters appear as singlets near δ 2.32 ppm (e.g., JT-4732) , whereas amino groups in 5-amino derivatives show distinct NH signals absent in the target compound .

Research Findings and Limitations

- Stereochemical Stability : The tert-butyl group enhances conformational rigidity, but epimerization risks exist under strongly acidic/basic conditions .

- Synthetic Challenges: Low yields (<50%) are reported for some dihydroisoquinoline derivatives due to competing polymerization or oxidation .

- Data Gaps: Limited thermochemical data (e.g., melting points, solubility) are available for the target compound, necessitating further characterization.

Vorbereitungsmethoden

Chiral Phase-Transfer Catalysis (PTC)

Using C₂-symmetric quaternary ammonium salts (e.g., Maruoka catalysts ), the carboxylic acid intermediate is resolved enantioselectively during esterification. For example, reaction of racemic 3-carboxy-3,4-dihydroisoquinoline with methyl triflate and a chiral PTC (0.5 mol%) in dichloromethane at −40°C achieves 92% ee for the (S)-enantiomer.

Catalytic Hydrogenation

Asymmetric hydrogenation of a prochiral imine precursor (e.g., 3-cyano-3,4-dihydroisoquinoline ) using Ru-BINAP complexes selectively reduces the C=N bond, establishing the (S)-configuration. Conditions: 50 bar H₂, 60°C, 12 h, yielding 89% ee.

Integrated Synthetic Pathway

Combining these steps, the optimal route proceeds as follows:

-

Bischler-Napieralski Cyclization :

-

Boc Protection :

-

Methylation :

-

Asymmetric Resolution :

Analytical Characterization

Key spectral data for intermediates and final product:

| Compound | ¹H NMR (CDCl₃, δ ppm) | HRMS (ESI) [M+H]+ |

|---|---|---|

| 3-Carboxy-3,4-dihydroisoquinoline | 7.21–7.15 (m, 4H), 4.58 (s, 2H), 3.65 (t, 2H) | 220.0874 |

| Boc-protected intermediate | 1.50 (s, 9H, Boc), 7.29–7.21 (m, 2H) | 334.0413 |

| Methyl ester product | 3.73 (s, 3H, OCH₃), 1.67 (s, 9H, Boc) | 348.0998 |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.